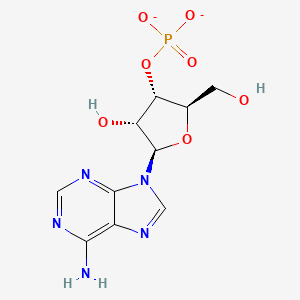

3'-O-phosphonatoadenosine

Description

Structure

3D Structure

Properties

CAS No. |

135245-29-3 |

|---|---|

Molecular Formula |

C10H12N5O7P-2 |

Molecular Weight |

345.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChI Key |

LNQVTSROQXJCDD-KQYNXXCUSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N |

Origin of Product |

United States |

Nomenclature and Chemical Classification of 3 O Phosphonatoadenosine

Ribonucleoside 3'-Phosphate Classification

3'-O-Phosphonatoadenosine is formally classified as a ribonucleoside 3'-phosphate. umaryland.edu This classification signifies that it is a ribonucleoside, a molecule formed by the combination of a ribonucleic acid (RNA) base (in this case, adenine) and a ribose sugar, with a phosphate (B84403) group attached to the 3'-hydroxyl group of the ribose moiety. umaryland.eduebi.ac.uk Synonyms for this compound include 3'-adenylate and 3'-AMP. umaryland.edunih.gov

The table below outlines the key components that define its classification as a ribonucleoside 3'-phosphate.

| Component | Description |

| Ribonucleoside | A glycosylamine containing a nucleobase and a ribose sugar. |

| Adenine (B156593) | The specific purine (B94841) nucleobase present in the molecule. |

| 3'-Phosphate | The phosphate group is esterified to the 3' carbon of the ribose sugar. |

Broader Chemical Taxonomy and Related Classes

Beyond its immediate classification, this compound fits into a larger hierarchical system of chemical taxonomy. This broader classification highlights its relationships to other families of organic and biochemical compounds. The compound belongs to the class of organic compounds known as purine ribonucleoside monophosphates. hmdb.caiarc.frdrugbank.com These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. hmdb.caiarc.frdrugbank.com

The detailed taxonomic classification is presented in the following interactive table:

| Taxonomic Level | Classification |

| Kingdom | Organic compounds |

| Super Class | Nucleosides, nucleotides, and analogues |

| Class | Purine nucleotides |

| Sub Class | Purine ribonucleotides |

| Direct Parent | Purine ribonucleoside monophosphates |

Furthermore, this compound is related to several other chemical classes, including:

Pentose phosphates : Compounds containing a five-carbon sugar (pentose) linked to a phosphate group. umaryland.eduhmdb.ca

Glycosylamines : Compounds where an amine is attached to a carbohydrate. umaryland.eduhmdb.ca

6-aminopurines : A class of purines with an amino group at the 6th position of the purine ring. umaryland.eduhmdb.ca

Monosaccharide phosphates : Derivatives of monosaccharides where one or more hydroxyl groups are phosphorylated. umaryland.eduhmdb.ca

Monoalkyl phosphates : Organic compounds where one of the three acidic protons of phosphoric acid is replaced by an alkyl group. umaryland.eduhmdb.ca

Heteroaromatic compounds : Aromatic compounds containing at least one heteroatom (an atom other than carbon or hydrogen) in the aromatic ring. umaryland.eduhmdb.ca

Synthetic Methodologies for 3 O Phosphonatoadenosine and Its Analogues

Strategies for Phosphorylation at the 3'-Position

The direct phosphorylation of the 3'-hydroxyl group of adenosine (B11128) requires a robust strategy to differentiate it from the chemically similar 2'-hydroxyl and the more reactive primary 5'-hydroxyl group. The most common and effective approach involves a multi-step protection-reaction-deprotection sequence.

The process typically begins with the protection of the 5'-hydroxyl group, often using an acid-labile dimethoxytrityl (DMT) group. This step directs subsequent reactions away from the primary alcohol. The next critical step is the selective protection of the 2'-hydroxyl group. A variety of protecting groups can be employed, with bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) being a common choice due to their stability and selective removal conditions.

With the 5' and 2' positions blocked, the 3'-hydroxyl group is the only remaining reactive site on the ribose moiety for phosphorylation. The phosphorylation is then carried out using a suitable phosphorylating agent. Common agents include phosphoramidites, H-phosphonates, or phosphoryl chloride derivatives, which react with the free 3'-hydroxyl to form a phosphite (B83602) triester or phosphate (B84403) triester intermediate. A subsequent oxidation step (if using phosphoramidites or H-phosphonates) and a final deprotection sequence to remove the DMT, TBDMS, and any phosphate-protecting groups yield the target compound, 3'-O-phosphonatoadenosine.

Table 1: Reagents for Regioselective 3'-Phosphorylation of Adenosine

| Step | Target Functional Group | Common Reagent/Protecting Group | Purpose |

| 1 | 5'-Hydroxyl (-OH) | Dimethoxytrityl chloride (DMT-Cl) | Protects the primary 5'-OH from reaction. |

| 2 | 2'-Hydroxyl (-OH) | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protects the 2'-OH, leaving the 3'-OH free. |

| 3 | 3'-Hydroxyl (-OH) | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Acts as the phosphorylating agent to introduce the phosphorus moiety. |

| 4 | Phosphite Triester | Iodine (I₂) in water/pyridine | Oxidizes the P(III) center to the more stable P(V) phosphate. |

| 5 | Deprotection | Aqueous Ammonia / Methylamine | Removes protecting groups from the phosphate and the nucleobase. |

| 6 | Deprotection | Dilute Acid (e.g., Trichloroacetic Acid) | Removes the 5'-DMT group. |

| 7 | Deprotection | Fluoride source (e.g., TBAF) | Selectively removes the 2'-TBDMS group. |

Targeted Introduction of Phosphonate (B1237965) Moieties

While this compound is a phosphate ester (possessing a P-O-C linkage), the synthesis of its phosphonate analogues, which contain a hydrolytically stable P-C bond, is also of significant interest. The synthesis of nucleoside phosphonates requires different chemical strategies, as the direct formation of a P-C bond is more challenging than forming a P-O bond.

Classic organophosphorus reactions are adapted for this purpose. The Arbuzov reaction and the Michaelis-Becker reaction are two prominent methods. For instance, to synthesize a nucleoside analogue with a phosphonate group attached to the sugar, a precursor with a good leaving group (e.g., a halide or tosylate) at the target carbon is required. This precursor is then reacted with a trialkyl phosphite (Arbuzov) or a dialkyl phosphite salt (Michaelis-Becker) to form the P-C bond.

The targeted synthesis of a 3'-C-phosphonate adenosine analogue, for example, would necessitate the complex preparation of an adenosine derivative where the 3'-hydroxyl is replaced with a suitable leaving group, a non-trivial synthetic transformation that often involves sugar ring opening or radical-based reactions. These methods underscore the significant synthetic investment required to create stable phosphonate analogues of natural nucleotides.

Enzymatic Synthesis Approaches for Modified Nucleotides

Enzymatic methods offer a powerful alternative to purely chemical synthesis, providing unparalleled specificity and often proceeding under mild aqueous conditions, thereby avoiding the need for extensive protecting group manipulations.

Utilization of 3'-Phosphate as a Transient Protecting Group in Oligonucleotide Synthesis

In a chemo-enzymatic context, the 3'-phosphate group of this compound (or other nucleosides) can be ingeniously employed as a transient protecting group. This is particularly useful in the synthesis of oligonucleotides where directional control is paramount. A 3'-phosphorylated nucleotide can be added to a growing chain or used as a starting monomer. The terminal 3'-phosphate effectively blocks the 3'-hydroxyl position, preventing further elongation by polymerases or chemical coupling.

This blockade is temporary. The phosphate group can be cleanly and selectively removed at a desired stage of the synthesis by treatment with a phosphatase enzyme, such as alkaline phosphatase. This enzymatic deprotection step regenerates the free 3'-hydroxyl, allowing for subsequent controlled enzymatic ligation or extension. This strategy combines the robustness of chemical phosphorylation with the exquisite selectivity of enzymatic deprotection.

Polymerase Substrate Recognition and Tolerance in Enzymatic Synthesis

The ability of DNA and RNA polymerases to accept and incorporate modified nucleotides into a growing nucleic acid strand is fundamental to many biotechnological applications. However, these enzymes exhibit strict substrate specificity, particularly concerning the 3'-position of the incoming deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP).

The 3'-hydroxyl group is essential for catalysis, as it acts as the nucleophile that attacks the α-phosphate of the incoming NTP to form a new phosphodiester bond. Consequently, a nucleotide that is permanently modified at the 3'-position, such as this compound, cannot be extended once incorporated into a DNA or RNA chain. When its corresponding triphosphate form (this compound-5'-triphosphate) is recognized and incorporated by a polymerase, it acts as a chain terminator . This is because it lacks the free 3'-hydroxyl required for the next cycle of nucleotide addition. This principle of chain termination by 3'-modified nucleotides is the basis of Sanger DNA sequencing and is exploited by numerous antiviral nucleoside analogue drugs.

Table 2: Polymerase Tolerance to Nucleoside Modifications

| Modification Position | Example of Modification | Impact on Polymerase Incorporation | Functional Outcome |

| 3'-Position | Phosphate/Phosphonate | Generally incorporated but prevents further extension. | Chain Termination |

| 3'-Position | Azido (e.g., AZT) | Incorporated, but blocks extension. | Chain Termination |

| 2'-Position | Methoxy, Fluoro | Often tolerated and incorporated by reverse transcriptases and some RNA polymerases. | Can confer nuclease resistance to the resulting oligonucleotide. |

| Nucleobase | Biotin, Fluorophore | Generally well-tolerated if the linker is long enough. | Allows for labeling and detection of the nucleic acid. |

| 5'-Position | α-Thio-phosphate | Often tolerated by polymerases. | Creates a nuclease-resistant phosphodiester linkage. |

Solid-Phase Synthesis Techniques for Nucleoside Derivatives

Solid-phase synthesis is the dominant methodology for the automated, routine production of oligonucleotides. While this compound itself is a final product, the building blocks used in solid-phase synthesis (phosphoramidites) are prime examples of related nucleoside derivatives.

The synthesis occurs on a solid support, typically controlled-pore glass (CPG). The process involves a cycle of four chemical steps:

Deprotection: Removal of the 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl.

Coupling: Reaction of the free 5'-hydroxyl with a 3'-phosphoramidite derivative of the next nucleoside in the sequence.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine.

This cycle is repeated until the desired oligonucleotide sequence is assembled. A final cleavage and deprotection step releases the completed chain from the solid support and removes all remaining protecting groups. A modified nucleotide like a 3'-phosphorylated adenosine could be used as the final monomer added in the sequence to produce an oligonucleotide with a terminal 3'-phosphate group.

Solution-Phase Synthesis Methods for Related Compounds

Before methodologies are adapted for solid-phase or large-scale enzymatic synthesis, the initial preparation of novel nucleoside analogues like this compound is often developed and optimized using solution-phase chemistry. This classical approach involves dissolving reactants in an appropriate solvent system and carrying out reactions in glassware.

Solution-phase synthesis offers high flexibility for reaction design and is indispensable for developing new synthetic routes and for scaling up production to gram or kilogram quantities. However, it is typically more labor-intensive than solid-phase synthesis, as it requires purification, often by column chromatography, after each synthetic step to isolate the intermediate product before proceeding. The development of a robust solution-phase route for a protected 3'-phosphorylated adenosine derivative is a prerequisite for its subsequent conversion into a phosphoramidite (B1245037) building block for solid-phase synthesis or for its use in enzymatic studies.

Advanced Derivatization Strategies for Analytical Applications

Principles and Objectives of Chemical Derivatization in Research

Chemical derivatization involves the transformation of an analyte into a new compound, or derivative, which possesses properties more suitable for a given analytical method. For a molecule like 3'-O-phosphonatoadenosine, which contains multiple reactive functional groups (phosphate, ribose hydroxyls, and an exocyclic amine on the adenine (B156593) base), derivatization can be strategically employed to achieve several key objectives.

A primary goal of derivatization is to increase the response of the analyte to a specific detector. The adenine moiety of this compound provides native ultraviolet (UV) absorbance, but this may be insufficient for detecting trace amounts in complex biological matrices.

Fluorogenic Labeling: Derivatization can introduce a highly fluorescent tag (fluorophore) onto the A3'P molecule. Reagents like dansyl chloride or fluorescamine (B152294) can react with the primary amine on the adenine base, yielding a derivative that can be detected with high sensitivity using a fluorescence detector. This can lower the limit of detection (LOD) by several orders of magnitude compared to UV detection .

Mass Spectrometry Signal Enhancement: In electrospray ionization mass spectrometry (ESI-MS), the negatively charged phosphate (B84403) group of A3'P can lead to ion suppression and poor signal in positive ion mode. Derivatization can improve ionization efficiency by:

Introducing a permanently charged group (e.g., a quaternary ammonium (B1175870) moiety) to ensure strong and stable signal in positive ion mode.

The inherent polarity of this compound makes it challenging to analyze using standard reversed-phase liquid chromatography (RPLC), the workhorse of modern analytical labs. The molecule typically elutes in or near the solvent front with minimal retention, leading to poor resolution from other polar interferents.

Derivatization can modulate the analyte's polarity to improve its chromatographic behavior. By attaching a nonpolar, hydrophobic group to the A3'P molecule—for instance, by esterifying the phosphate group with an alkyl or aryl halide or by silylating the ribose hydroxyls—its affinity for the nonpolar stationary phase is increased. This results in a longer retention time, sharper peak shape, and significantly improved separation from its structural isomers, such as Adenosine (B11128) 5'-monophosphate (A5'P) and Adenosine 2'-monophosphate (A2'P), which often co-exist in biological samples [5, 6].

In tandem mass spectrometry (MS/MS), derivatization can be used to direct the fragmentation of the parent ion in a predictable manner, aiding in structural confirmation. When analyzing A3'P, it is critical to distinguish it from its isomers.

A well-designed derivatizing reagent can introduce a "reporter" fragment. Upon collision-induced dissociation (CID), the derivative of A3'P will yield specific product ions corresponding to the derivatizing tag itself or the tag plus a piece of the original molecule. This predictable fragmentation pattern serves as a structural signature. For example, if a reagent specifically targets the 2'- and 5'-hydroxyls, its absence on a derivative would strongly suggest the analyte is A3'P, where the 3'-position is blocked by the phosphate group. This derivatization-dependent fragmentation is invaluable for unambiguous isomer identification in complex mixtures .

Improvement of Chromatographic Properties and Separation

Specific Derivatizing Reagents and Reaction Mechanisms

The choice of derivatizing reagent and methodology is dictated by the analytical goal, the detector being used, and the chemical nature of the analyte. For this compound, reagents targeting the phosphate, ribose, or base moieties can be employed.

Derivatization can be performed either before the analyte enters the chromatographic column (pre-column) or after it has been separated but before it reaches the detector (post-column).

Pre-column Derivatization: This is the most common approach. The reaction is completed in a vial before injection.

Advantages: It allows for the removal of excess reagent and byproducts prior to analysis, preventing interference with the chromatography and detection. It also provides flexibility in reaction conditions (e.g., heating, longer reaction times) to ensure complete conversion. For A3'P, esterification of the phosphate group with a reagent like 4-bromophenacyl bromide would be a typical pre-column strategy to enhance RPLC retention.

Disadvantages: The potential for forming multiple derivative products (e.g., at the hydroxyls and the amine) exists, and the derivative must be stable throughout the chromatographic run.

Post-column Derivatization: The reaction occurs in a specialized reactor placed between the column and the detector.

Advantages: The original analyte (A3'P) is separated in its native form, so chromatographic artifacts from the derivatization reaction are avoided. It is ideal for analytes that produce unstable derivatives.

Disadvantages: It requires additional hardware (pumps, mixing tees, reaction coils). The reaction must be rapid and complete at or near ambient temperature to minimize band broadening, which can degrade chromatographic resolution .

The selection of a derivatizing agent for the LC-MS/MS analysis of this compound involves a trade-off between reaction efficiency, chromatographic improvement, and mass spectrometric response. A comparative study might evaluate several reagents targeting different functional groups on the A3'P molecule. Key performance metrics include reaction yield, enhancement in retention on a C18 column, and the fold increase in ESI-MS signal intensity.

Research findings indicate that reagents modifying the phosphate group offer the most significant benefits for RPLC, while those adding a pre-charged moiety are superior for enhancing ESI-MS sensitivity in positive ion mode [7, 9]. The table below summarizes a comparative analysis of hypothetical and known derivatization strategies for A3'P.

| Derivatizing Reagent | Target Functional Group | Primary Analytical Advantage | Retention Factor (k') ImprovementMeasures the increase in retention on a standard C18 column. Higher values indicate better chromatographic separation from the void volume. | MS Signal Enhancement (Fold)Fold increase in ESI-MS signal intensity in positive ion mode compared to underivatized A3'P in negative ion mode. | Suitability for Isomer Separation |

|---|---|---|---|---|---|

| 4-Bromophenacyl Bromide | Phosphate (Esterification) | Chromatographic Retention | ~25-fold (from 0.2 to 5.0) | ~10-fold | High |

| Dansyl Chloride | Exocyclic Amine (Adenine) | Fluorescence Detection | ~3-fold | ~50-fold | Moderate |

| MTBSTFA | Ribose Hydroxyls (Silylation) | Volatility (for GC-MS) / RPLC Retention | ~15-fold | ~5-fold | High |

| N-hydroxysuccinimidyl-propionate (AMP-Tag) [Hypothetical] | Exocyclic Amine (Adenine) | MS Ionization Efficiency | ~5-fold | >200-fold | Moderate |

This comparative data underscores that the optimal derivatization strategy is application-dependent. For resolving A3'P from its isomers, masking the polar phosphate or ribose hydroxyls (e.g., with 4-bromophenacyl bromide or MTBSTFA) is most effective . For achieving the lowest possible detection limits in quantitation studies, a reagent designed for maximum ionization efficiency, such as a specialized amine-reactive tag, would be the superior choice .

Pre-column and Post-column Derivatization Techniques

Chiral Derivatization for Enantiomeric Resolution

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, presents a significant challenge in analytical chemistry because they possess identical physical and chemical properties in an achiral environment. mdpi.comwikipedia.org For a chiral compound such as this compound, resolving its enantiomers is crucial for understanding its stereospecific interactions in biological systems. One of the fundamental strategies to achieve this separation is through chiral derivatization. iau.irnih.gov This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. bioanalysis-zone.com These resulting diastereomeric products have distinct physical properties and can, therefore, be separated using conventional achiral chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). iau.irnih.gov

The selection of a suitable CDA is contingent on the functional groups present in the target analyte. This compound possesses several reactive sites amenable to derivatization, including the primary amine group on the adenine ring, the hydroxyl groups on the ribose sugar, and the phosphonate (B1237965) group. A successful derivatization reaction should proceed efficiently under mild conditions, and the chosen CDA should contain a chromophore or fluorophore to enhance detection sensitivity, particularly for trace-level analysis.

Several classes of CDAs are available, each targeting specific functional groups. For instance, reagents like R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride are known to react with amine and hydroxyl groups, making them potential candidates for derivatizing this compound. bioanalysis-zone.com Another approach involves using agents that specifically target the phosphonate group. Research has shown that reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can derivatize phosphoryl groups, which could be adapted for phosphonates, thereby facilitating sensitive analysis by LC-MS/MS. nih.gov

The table below summarizes potential chiral derivatizing agents that could be employed for the enantiomeric resolution of this compound, based on its functional groups.

Table 1: Potential Chiral Derivatizing Agents (CDAs) for this compound

| Chiral Derivatizing Agent (CDA) | Target Functional Group(s) | Resulting Derivative | Potential Analytical Technique |

| R-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC) | Amine, Hydroxyl | Amide, Ester | HPLC-UV, LC-MS |

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N,N-dimethyl-L-cysteine) | Primary Amine | Isoindole (fluorescent) | HPLC-Fluorescence, LC-MS |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP)-amino acid derivative | HPLC-UV |

| 3-Nitrophenylhydrazine (3-NPH) / Carbodiimide | Phosphonate | Phenylhydrazone-phosphonate adduct | LC-MS/MS |

| Chiral Fluorescent Reagents (e.g., D-DBD-APy) | Phosphonate (activated) | Fluorescent diastereomer | HPLC-Fluorescence |

Source: Adapted from findings in bioanalysis-zone.comnih.govmdpi.com

Once the diastereomers are formed, their separation is typically achieved on a standard reversed-phase HPLC column. bioanalysis-zone.com The differing stereochemistry of the diastereomers leads to differential interactions with the stationary phase, resulting in distinct retention times and enabling their quantification. The use of mass spectrometry (MS) as a detector provides high selectivity and sensitivity, which is crucial for complex biological samples. nih.gov

Table 2: Research Findings on Enantiomeric Resolution via Chiral Derivatization

| Analyte Class | Chiral Derivatizing Agent | Analytical Method | Key Finding | Reference |

| Amino-containing compounds (Eflornithine) | R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride | Reversed-Phase LC-MS/MS | Baseline separation of the resulting diastereomers was achieved, allowing for enantiomer identification and quantification. | bioanalysis-zone.com |

| Amino Acids | o-Phthalaldehyde (OPA) / N,N-dimethyl-L-cysteine (DiCys) | RP-HPLC with Fluorescence Detection | The derivatization method provided excellent resolution for amino acid enantiomers with high sensitivity. | mdpi.com |

| Carboxylic and Phosphoryl-containing Metabolites | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | The derivatization significantly improved detection sensitivity and chromatographic separation for targeted metabolomics. | nih.gov |

| Carboxylic Acids | (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Reversed-Phase HPLC with Fluorescence Detection | Diastereomers were efficiently resolved, and the derivatives exhibited excellent fluorescence characteristics for sensitive detection. |

Enzymatic Mechanisms and Biochemical Transformations Involving 3 O Phosphonatoadenosine

Enzyme Substrate Specificity and Recognition

The ability of an enzyme to specifically recognize and bind 3'-O-phosphonatoadenosine is determined by precise molecular interactions between the nucleotide and amino acid residues within the enzyme's binding pocket. The recognition process is highly specific, allowing enzymes to distinguish this compound from other structurally similar nucleotides such as adenosine (B11128), adenosine 5'-monophosphate (5'-AMP), or adenosine 3',5'-bisphosphate (PAP).

The key structural features of this compound that dictate this specificity are:

The Adenine (B156593) Base: The purine (B94841) ring system is recognized through a combination of hydrogen bonds and aromatic stacking interactions. Specific residues, such as asparagine or glutamine, can form hydrogen bonds with the N1, N6, and N7 atoms of the adenine ring. Aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site can engage in pi-stacking interactions with the flat purine ring, contributing to binding affinity and orientation.

The Ribose Sugar: The hydroxyl groups of the ribose moiety, particularly the 2'-OH and 5'-OH groups, serve as hydrogen bond donors or acceptors, further refining the binding specificity. The precise stereochemistry of the sugar ensures correct positioning within the active site.

The 3'-Phosphate Group: This is the most critical determinant for enzymes that specifically interact with this compound. The negatively charged phosphate (B84403) group forms strong electrostatic interactions (salt bridges) with the positively charged side chains of basic amino acid residues, most commonly lysine (B10760008) and arginine. These interactions are often mediated by a conserved structural motif, such as a phosphate-binding loop (P-loop), which anchors the nucleotide and positions it for catalysis or regulation. The absence of a phosphate at the 5' position is equally important for distinguishing it from 5'-AMP or PAP.

The following table summarizes the key molecular interactions responsible for the specific recognition of this compound by an enzyme.

| Molecular Moiety | Type of Interaction | Interacting Enzyme Residues (Examples) | Function in Recognition |

|---|---|---|---|

| Adenine Base | Hydrogen Bonding | Asparagine (Asn), Glutamine (Gln), Main-chain atoms | Provides base-specific recognition and anchors the purine ring. |

| Adenine Base | Aromatic (Pi-Pi) Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Enhances binding affinity and contributes to correct orientation. |

| Ribose Sugar (2'-OH, 5'-OH) | Hydrogen Bonding | Aspartate (Asp), Serine (Ser), Histidine (His) | Confers specificity for the ribose sugar and its conformation. |

| 3'-Phosphate Group | Electrostatic (Salt Bridge) | Lysine (Lys), Arginine (Arg) | Primary determinant of specificity; anchors the molecule via strong charge-charge interactions. |

Enzyme Kinetics and Catalytic Mechanisms

In many biochemical pathways, this compound functions not as a primary substrate for a forward reaction but as a product that subsequently acts as a feedback inhibitor. A prominent example is its role in inhibiting sulfotransferase (SULT) enzymes. SULTs catalyze the transfer of a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. This reaction yields a sulfonated product and 3'-phosphoadenosine-5'-phosphate (PAP), which is then often dephosphorylated at the 5' position to yield this compound.

Kinetic studies reveal that this compound can act as a potent competitive inhibitor of SULTs with respect to the substrate PAPS. In competitive inhibition, the inhibitor molecule (this compound) resembles the substrate (PAPS) and binds to the same active site, preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the substrate, while the maximum reaction velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by increasing the substrate concentration.

The inhibition constant (Kᵢ) for this compound is often in the low micromolar range, indicating a high affinity for the enzyme's active site. The catalytic mechanism is blocked because this compound, while able to occupy the PAPS binding site due to its shared adenosine-3'-phosphate core, lacks the high-energy 5'-phosphosulfate group necessary for the sulfonyl transfer reaction.

The table below presents hypothetical kinetic data for a sulfotransferase, illustrating the effect of this compound as a competitive inhibitor.

| Condition | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|---|---|

| No Inhibitor | PAPS | 1.5 | 50 | N/A |

| With this compound (2 µM) | PAPS | 4.5 | 50 | 1.0 |

Note: Data are hypothetical and for illustrative purposes.

Regulation and Stabilization of Enzymes by Nucleotide Binding (e.g., PAPS Synthases)

PAPS synthase (PAPSS) is a critical bifunctional enzyme responsible for the de novo synthesis of PAPS. It contains two distinct catalytic domains: an ATP sulfurylase domain that synthesizes adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate, and an APS kinase domain that phosphorylates APS at the 3' position to form PAPS. The activity of PAPSS is tightly regulated to control the cellular supply of PAPS for sulfonation reactions.

While the primary product inhibitor of PAPS synthase is PAP (adenosine 3',5'-bisphosphate), the structurally related this compound can also participate in this regulatory mechanism. The binding of nucleotides to the APS kinase domain is known to induce significant conformational changes that control enzyme activity. The binding of the 3'-phosphate group is a key event in this allosteric regulation.

The table below contrasts the different conformational and functional states of PAPS synthase based on nucleotide binding.

| Bound Ligand | Enzyme Conformation | APS Kinase Domain Activity | Regulatory Role |

|---|---|---|---|

| None / Sulfate | Open / Flexible | Potentially active | Basal state, ready for substrate binding. |

| APS (Substrate) | Primed for catalysis | Active | Promotes the forward kinase reaction to synthesize PAPS. |

| This compound (Inhibitor) | Closed / Stabilized Inactive | Inhibited | Mimics product inhibition, reduces PAPS synthesis by stabilizing an inactive state. |

Participation in Biological Pathways and Cellular Processes

Integration into Nucleotide Metabolism Pathways

Nucleotides are fundamental to nearly all biochemical processes. They serve as the structural units of nucleic acids like DNA and RNA, act as coenzymes, and regulate numerous metabolic reactions. davuniversity.org Nucleotide metabolism involves both the synthesis of nucleotides and their degradation. uomustansiriyah.edu.iq

The hydrolysis of polynucleotides, such as dietary nucleoprotein, by nucleases and phosphodiesterases results in a mixture of mononucleotides. utah.edu Specifically, pancreatic nucleotidases yield 3'-nucleotides like 3'-O-phosphonatoadenosine. utah.edu These mononucleotides can be further broken down by nucleotidases into nucleosides and phosphate (B84403). utah.edu In purine (B94841) metabolism, the degradation of adenine (B156593) nucleotides often proceeds through inosine (B1671953) monophosphate (IMP) rather than directly from adenosine (B11128) monophosphate (AMP). utah.edu

Role in Intermediary Metabolism

Intermediary metabolism encompasses the intracellular chemical reactions that convert nutrients into cellular components and energy. sajaa.co.za It involves a complex network of pathways where the products of one reaction serve as the substrates for the next.

Purine and Pyrimidine (B1678525) Metabolism

This compound is involved in both purine and pyrimidine metabolism. umaryland.edu Purines and pyrimidines are essential components of nucleotides. scispace.com The breakdown of nucleic acids from dietary sources or cellular turnover releases mononucleotides, including this compound. utah.edu In purine catabolism, guanine (B1146940) nucleotides are hydrolyzed to guanosine (B1672433) and then to guanine, while adenine nucleotides are typically converted to IMP. utah.edu Both pathways converge at the formation of xanthine, which is then oxidized to uric acid. utah.edu Pyrimidine catabolism, in contrast, involves the cleavage of the pyrimidine ring, producing beta-amino acids, ammonia, and carbon dioxide. utah.edu

Tryptophan Metabolism

The compound this compound is listed as participating in tryptophan metabolism. umaryland.edu Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.govmdpi.com The majority of tryptophan is metabolized via the kynurenine pathway. nih.gov

Bile Acid Biosynthesis

This compound is also implicated in the biosynthesis of bile acids. umaryland.edu Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of lipids. eclinpath.comavantiresearch.com The two primary pathways for bile acid synthesis are the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.net

Connections to Photosynthesis-Related Biosynthesis

During photosynthesis, plants convert carbon dioxide into carbohydrates. ebsco.com This process involves the Calvin cycle, where CO2 is fixed to produce 3-phosphoglycerate, which is then reduced to triose phosphates. nih.govkhanacademy.org These triose phosphates are precursors for the synthesis of end products of photosynthesis. nih.gov The regeneration of phosphate is crucial for the continuation of ATP production by ATP synthase. nih.gov While a direct link between this compound and photosynthesis is not explicitly detailed in the provided results, the fundamental role of phosphate and adenosine-containing molecules in energy transfer (ATP) is central to the process. atpcolor.itbritannica.com

Association with Acyl-CoA Metabolism

Components of Various Acyl-CoAs (e.g., Acetyl-CoA, Succinyl-CoA, Linoleoyl-CoA, Docosaheptaenoyl-CoA)

This compound is a foundational structural element of Coenzyme A (CoA). CoA can attach to acyl groups of varying lengths to form acyl-CoAs, which are central intermediates in metabolism. umaryland.educreative-proteomics.com This family of molecules includes crucial compounds such as Acetyl-CoA, Succinyl-CoA, and the CoA esters of numerous fatty acids like Linoleoyl-CoA and Docosaheptaenoyl-CoA.

Acetyl-CoA serves as a hub in cellular metabolism, connecting catabolic and anabolic pathways. creative-proteomics.com Succinyl-CoA is a key intermediate in the citric acid cycle and is also involved in the synthesis of heme. nih.gov Linoleoyl-CoA and Docosaheptaenoyl-CoA are activated forms of polyunsaturated fatty acids, essential for various physiological functions, including membrane structure and signaling. The presence of the this compound moiety within the CoA structure is indispensable for the function of these molecules in their respective metabolic pathways.

| Acyl-CoA Derivative | Primary Metabolic Involvement |

| Acetyl-CoA | Citric Acid Cycle, Fatty Acid Synthesis, Ketone Body Metabolism umaryland.educreative-proteomics.com |

| Succinyl-CoA | Citric Acid Cycle, Heme Synthesis, Ketone Body Metabolism nih.gov |

| Linoleoyl-CoA | Beta-Oxidation, Lipid Membrane Synthesis nih.gov |

| Docosaheptaenoyl-CoA | Beta-Oxidation, Lipid Membrane Synthesis |

Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

Mitochondrial beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. aocs.orgwikipedia.org The substrates for this process are acyl-CoAs, which, as established, contain this compound as part of their CoA tail. aocs.org The 3'-phosphate group of the CoA molecule plays a direct and essential functional role in the enzymatic reactions of beta-oxidation. nih.gov

Research on medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in beta-oxidation, has shown that the absence of the 3'-phosphate group on the acyl-CoA substrate significantly alters the enzyme's catalytic efficiency. nih.gov Specifically, deleting this group affects the turnover rate and increases the Michaelis constant (Km), indicating a weaker binding affinity between the enzyme and its substrate. nih.gov This demonstrates that the this compound component is not merely a structural handle but an active participant in the catalytic process.

The beta-oxidation of unsaturated fatty acids, such as oleate (B1233923) and linoleate, requires additional auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard double bond configurations. nih.govnih.gov These enzymes modify the acyl-CoA intermediates to produce substrates that can enter the main beta-oxidation spiral. nih.gov Therefore, this compound is fundamentally involved in every step of the breakdown of these essential fatty acids. reactome.org

Turnover of Lipid Membrane Unsaturated Fatty Acids

The turnover of lipid membranes involves the continuous synthesis and degradation of membrane components, including phospholipids (B1166683) that contain unsaturated fatty acid tails. Fatty acid biosynthesis requires acetyl-CoA as a precursor and the reducing power of NADPH. bu.edu The activated forms of fatty acids used in the synthesis of complex lipids are acyl-CoAs. imperial.ac.uk

Unsaturated fatty acids are crucial components of cell membranes, influencing their fluidity and function. The incorporation of these fatty acids into the membrane and their subsequent removal and degradation are dynamic processes. Since both the synthesis of these fatty acids from acetyl-CoA and their breakdown via beta-oxidation involve acyl-CoA intermediates, this compound is intrinsically linked to the metabolic pathways that govern the composition and turnover of lipid membranes. nih.govbu.edu

Involvement in Broader Metabolic Networks

As a component of acetyl-CoA, this compound is connected to a vast network of metabolic pathways that extend beyond lipid metabolism. umaryland.edu Acetyl-CoA is a central node, linking the catabolism of carbohydrates, fats, and proteins and serving as a precursor for a wide array of biosynthetic pathways. creative-proteomics.com

Amino Sugar and Beta-Alanine Metabolism

The metabolism of amino sugars, which are essential for the synthesis of glycoproteins and other complex carbohydrates, is interconnected with acetyl-CoA. nih.gov For example, the synthesis of N-acetyl-D-glucosamine 6-phosphate, a key intermediate in amino sugar metabolism, utilizes an acetyl group that is ultimately derived from acetyl-CoA. nih.gov

Beta-alanine metabolism is also linked to CoA. Beta-alanine is a component of Coenzyme A itself, and its metabolic pathways intersect with those involving acetyl-CoA. umaryland.edu

Butyrate (B1204436), Caffeine (B1668208), and Citric Acid Cycle Connections

The involvement of this compound extends to the metabolism of various small molecules and central energy pathways.

Butyrate Metabolism: Acetyl-CoA is a key player in the metabolism of butyrate, a short-chain fatty acid. umaryland.edu

Caffeine Metabolism: Metabolic pathways for caffeine degradation also involve steps that intersect with acetyl-CoA metabolism. umaryland.edu

Citric Acid Cycle (Krebs Cycle): This is one of the most prominent roles for acetyl-CoA. It enters the cycle by condensing with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2. umaryland.eduaocs.org The entire flow of two-carbon units into the cycle is dependent on acetyl-CoA, and thus on its this compound component.

Fatty Acid Elongation, Glutamate (B1630785), Glycine (B1666218), Serine, Ketone Body, Lysine (B10760008), and Propanoate Metabolism

The central role of acetyl-CoA and other acyl-CoAs ensures the participation of this compound in a wide range of other metabolic networks.

| Metabolic Pathway | Connection to this compound (via Acyl-CoAs) |

| Fatty Acid Elongation | Acetyl-CoA provides the two-carbon units for elongating fatty acid chains in both mitochondria and the endoplasmic reticulum. umaryland.edu |

| Glutamate Metabolism | Glutamate can be synthesized from α-ketoglutarate, a citric acid cycle intermediate derived from acetyl-CoA metabolism. nih.govnih.gov Conversely, glutamate catabolism can produce α-ketoglutarate, feeding into the cycle. mdpi.com |

| Glycine, Serine Metabolism | These amino acid pathways are linked to the citric acid cycle and one-carbon metabolism, which are connected to acetyl-CoA. umaryland.edugenome.jp For instance, glycine can be produced from serine, which in turn can be synthesized from the glycolytic intermediate 3-phosphoglycerate. kegg.jp |

| Ketone Body Metabolism | During periods of fasting or low carbohydrate availability, the liver produces ketone bodies from acetyl-CoA. umaryland.edumdpi.com |

| Lysine Metabolism | The degradation pathways of the amino acid lysine produce acetyl-CoA as an end product. umaryland.edu |

| Propanoate Metabolism | The metabolism of propionyl-CoA (a three-carbon acyl-CoA) is linked to the citric acid cycle via its conversion to succinyl-CoA. umaryland.edunih.gov Propanoate metabolism can also interact with butyrate pathways. mdpi.com |

Interplay with Lipid Signaling Pathways

Cellular Uptake and Transport Dynamics (e.g., for deoxyadenosine (B7792050) monophosphate)

Direct studies on the specific cellular uptake and transport of this compound are limited. However, extensive research on its isomer, adenosine 5'-monophosphate (5'-AMP), provides a well-established model for how cells internalize extracellular adenosine monophosphates. This process is not one of direct transport of the phosphorylated nucleotide but rather a multi-step mechanism involving extracellular dephosphorylation.

The predominant pathway for the uptake of the adenosine moiety from extracellular 5'-AMP involves its initial conversion to adenosine. rupress.orgsnmjournals.org This hydrolysis is carried out by ectonucleotidases, primarily ecto-5'-nucleotidase (CD73), which is an enzyme located on the outer surface of the cell membrane. rupress.orgsnmjournals.org

Once dephosphorylated to adenosine, the nucleoside can then be transported across the cell membrane into the cytosol. nih.govnih.gov This transport is mediated by two major families of nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the movement of nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs) : These are Na+-dependent transporters that can move nucleosides into the cell against a concentration gradient. nih.gov

After entering the cell, the adenosine can be re-phosphorylated by adenosine kinase to form intracellular adenosine monophosphate, trapping it within the cell and allowing it to participate in intracellular metabolic and signaling pathways. thno.org This entire process, from extracellular dephosphorylation to intracellular re-phosphorylation, ensures that the cell can efficiently salvage and utilize purines from the extracellular environment. Studies on various cancer cell lines have confirmed that the uptake of radiolabeled 5'-AMP is dependent on this conversion to adenosine via CD73. snmjournals.org In cells lacking CD73 expression, the uptake of 5'-AMP is significantly lower, while adenosine uptake remains high. snmjournals.org

Table 2: Proteins Involved in the Cellular Uptake Pathway of Adenosine Monophosphate

| Protein | Class/Family | Function | Cellular Location | Citations |

| Ecto-5'-nucleotidase (CD73) | Ectonucleotidase | Dephosphorylates extracellular AMP to adenosine. | Cell Surface (extracellular) | rupress.orgsnmjournals.org |

| ENTs (e.g., ENT1) | Nucleoside Transporter | Facilitates transport of adenosine across the cell membrane. | Plasma Membrane | snmjournals.orgnih.gov |

| CNTs | Nucleoside Transporter | Facilitates Na+-dependent transport of adenosine across the cell membrane. | Plasma Membrane | nih.gov |

| Adenosine Kinase | Kinase | Phosphorylates intracellular adenosine to AMP. | Cytosol | thno.org |

Cutting Edge Analytical Methodologies for 3 O Phosphonatoadenosine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3'-O-phosphonatoadenosine, as it allows for its separation from a multitude of other compounds present in a sample. The choice of technique is dictated by the sample's complexity and the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org For a polar compound like this compound, specific HPLC modes are particularly effective. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly suited for separating very polar and charged compounds, while reverse-phase HPLC can also be adapted for such analyses, often through derivatization or the use of specific ion-pairing agents. nih.govlcms.cz

Following separation, spectroscopic detectors are used for identification and quantification. The adenine (B156593) component of this compound contains a chromophore that absorbs ultraviolet (UV) light, making a UV-Vis detector a common choice. wikipedia.org A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), offers a significant advantage by capturing the entire UV-Vis spectrum for each point in the chromatogram. This provides more comprehensive data, allowing for peak purity analysis and more confident identification based on the compound's unique spectral signature. scioninstruments.comresearchgate.net

Table 1: Typical HPLC-DAD Parameters for Nucleotide Analysis

| Parameter | Typical Setting/Value | Purpose in this compound Analysis |

|---|---|---|

| Column | HILIC or Reverse Phase C18 | Separates the polar this compound from less polar or differently charged molecules. nih.govlcms.cz |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) | Elutes compounds from the column based on their affinity, allowing for separation. |

| Detector | Diode Array Detector (DAD/PDA) | Measures absorbance across a range of UV wavelengths (e.g., 190-400 nm) to detect and identify the adenine moiety. scioninstruments.com |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and influences peak resolution. |

| Injection Volume | 1 - 20 µL | The amount of sample introduced into the system for analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.com The addition of tandem mass spectrometry (LC-MS/MS) creates a powerful tool for metabolite profiling, capable of detecting and identifying compounds even at very low concentrations in complex biological samples. nih.govnih.gov This method is ideal for the analysis of this compound and related phosphorylated nucleotides. nih.gov

In this setup, the LC system first separates the components of the mixture. The eluent is then directed into the mass spectrometer, where molecules are ionized (e.g., via electrospray ionization, ESI) and their mass-to-charge (m/z) ratio is measured. thermofisher.com In the tandem MS configuration, a specific ion corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions are detected. jmb.or.krjmb.or.kr This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation and enabling accurate quantification. nih.govjmb.or.kr

Table 2: Research Findings from LC-MS/MS Analysis of Related Nucleotides

| Finding | Significance for this compound Research | Reference |

|---|---|---|

| Successful separation of polar nucleotides like PAPS from interfering compounds such as ADP and ATP using HILIC-MS. | Demonstrates a proven methodology to isolate this compound from structurally similar and often more abundant nucleotides, which is crucial for accurate measurement. | nih.gov |

| High-throughput screening of secondary metabolites from microbial extracts. | The method allows for rapid analysis of complex samples to discover and identify novel compounds, a workflow directly applicable to searching for this compound in new biological sources. | jmb.or.kr |

| Detection of seven different vitamin D metabolites in complex brain tissue. | Highlights the technique's high sensitivity and its capacity to simultaneously measure multiple related analytes in a single run, which could be used to study the metabolic pathway of this compound. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that separates chemical compounds in a gaseous phase and identifies them using mass spectrometry. However, compounds must be volatile and thermally stable to be analyzed by GC-MS. This compound, being a polar, charged, and non-volatile molecule, cannot be analyzed directly.

Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. mdpi.com A common approach for polar metabolites is trimethylsilyl (B98337) (TMS) derivatization, which replaces active hydrogens on hydroxyl, carboxyl, and amine groups with TMS groups, thereby increasing volatility. After derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. mdpi.comscispec.co.th While powerful, the need for derivatization adds complexity and potential for analytical variability. mdpi.com

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about a molecule's structure, mass, and elemental composition. For this compound, advanced mass spectrometry and X-ray-based techniques offer unparalleled insight.

Mass Spectrometry (MS) Applications, Including Tandem MS and ICP-MS

Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound.

Tandem Mass Spectrometry (MS/MS) provides information about a molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This process, often called collision-induced dissociation (CID), yields a characteristic fragmentation pattern that can be used to confirm the identity of a compound. rsc.org For a molecule like this compound, MS/MS can confirm the presence of the adenosine (B11128) base, the ribose sugar, and the phosphate (B84403) group by identifying their characteristic fragment ions. This technique is crucial for distinguishing between isomers and confirming the identity of unknown metabolites in complex mixtures. nih.govchromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally low detection limits. nih.gov It atomizes a sample in a high-temperature argon plasma and then uses a mass spectrometer to separate and quantify the resulting ions. nih.gov For this compound (C₁₀H₁₄N₅O₇P), ICP-MS is the ideal method for the ultra-trace quantification of phosphorus (P). By measuring the concentration of phosphorus, the concentration of the molecule itself can be determined with high accuracy. This approach has been successfully used for the absolute quantification of therapeutic oligonucleotides based on their phosphorus content, a methodology directly transferable to this compound research. researchgate.netspectroscopyonline.com

Table 3: Comparison of Advanced MS Applications

| Technique | Information Provided | Primary Advantage for this compound | Reference |

|---|---|---|---|

| Tandem MS (MS/MS) | Molecular structure and connectivity via fragmentation patterns. | Unambiguous structural confirmation and identification in complex mixtures. | researchgate.net |

| ICP-MS | Elemental composition and concentration (e.g., Phosphorus). | Highly sensitive and accurate absolute quantification by targeting the unique phosphorus atom. | nih.govresearchgate.net |

X-ray Fluorescence (XRF) and Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectrometry for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comwikipedia.org It works by bombarding a sample with high-energy X-rays, which excites atoms within the sample and causes them to emit secondary, "fluorescent" X-rays. Each element emits X-rays at a characteristic energy, allowing for qualitative and quantitative analysis. spectroscopyonline.com This method is suitable for analyzing the elemental makeup of a sample containing this compound, particularly for detecting phosphorus.

There are two main types of XRF spectrometers: Energy Dispersive (EDXRF) and Wavelength Dispersive (WDXRF). horiba.com

EDXRF systems detect all emitted X-ray energies simultaneously, offering speed and simplicity.

WDXRF systems use crystals to separate the X-rays by wavelength before they reach the detector. xos.com This process results in significantly higher spectral resolution and lower detection limits, especially for lighter elements like phosphorus, making WDXRF a more robust and powerful tool for this specific application. malvernpanalytical.comspectroscopyonline.com

Because it is non-destructive, XRF is particularly useful for analyzing precious or limited-quantity samples. horiba.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By providing detailed information at the atomic level, NMR confirms the molecular structure and stereochemistry of the compound. nih.gov Both ¹H and ³¹P NMR are particularly crucial.

¹H NMR Spectroscopy : This technique provides information on the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons in the ribose sugar and the adenine base are diagnostic of their chemical environment. scilit.comacs.org For instance, the anomeric proton (H-1') typically appears as a distinct signal, and its coupling constant can help determine the β-configuration of the glycosidic bond. Protons on the adenine base (H-2 and H-8) have characteristic shifts in the aromatic region. nih.gov

³¹P NMR Spectroscopy : As a phosphorus-containing compound, ³¹P NMR is highly specific and sensitive for analyzing the phosphonate (B1237965) group. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals. oxinst.com The chemical shift of the phosphorus atom in the 3'-O-phosphonato group provides direct evidence of its presence and bonding environment. Decoupling techniques, such as ¹H decoupling, are often used to simplify the spectrum by removing splitting caused by adjacent protons.

The combination of one- and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) allows for the complete and definite assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the this compound molecule. nih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Atom/Group | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

| Adenine H-2, H-8 | ¹H | ~8.0 - 8.5 | Signals are in the downfield aromatic region. acs.org |

| Anomeric H-1' | ¹H | ~6.0 | The chemical shift is influenced by the base and sugar conformation. nih.gov |

| Ribose H-2', H-3', H-4', H-5' | ¹H | ~4.0 - 4.8 | These protons of the furanose moiety appear in a complex, often overlapping region. acs.org |

| Phosphonate Group | ³¹P | Varies | Highly dependent on solvent and pH. Generally appears as a sharp, distinct peak. trilinkbiotech.com |

Ultraviolet-Visible and Fluorescence Spectrophotometry in Biochemical Assays

Spectrophotometric methods are workhorses in biochemical labs for the detection and quantification of nucleotides like this compound. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths. The purine (B94841) ring system of adenosine provides a strong, characteristic UV absorbance maximum at approximately 258-260 nm. sielc.commdpi.com This property allows for the direct and routine quantification of this compound in solution using the Beer-Lambert law. researchgate.net While cost-effective and simple, its selectivity can be limited in complex mixtures where other compounds, such as different nucleotides or aromatic amino acids, also absorb in the same region. nih.gov

Fluorescence Spectrophotometry : Fluorescence-based assays offer significantly higher sensitivity and selectivity compared to UV-Vis absorption, with detection limits often being several orders of magnitude lower. jove.com Direct fluorescence of this compound is not typically used; instead, assays are often designed indirectly. These can involve:

Enzyme-Coupled Assays : Where a series of enzymatic reactions involving this compound produces a fluorescent product. cellbiolabs.com

Displacement Assays : A fluorescently-labeled molecule is bound to a receptor or quencher. The addition of this compound competes for binding, causing the release of the fluorescent probe and a measurable change in fluorescence. nih.gov

Aptamer-Based Sensors : A DNA or RNA aptamer that specifically binds to adenosine can be engineered with a fluorophore and a quencher. Binding of this compound induces a conformational change that separates the pair, leading to a "turn-on" fluorescence signal. thno.org

Table 2: Spectrophotometric Properties and Assay Principles for this compound

| Technique | Parameter | Typical Value / Principle | Application |

| UV-Vis Spectrophotometry | Absorbance Maximum (λmax) | ~258 nm | Direct quantification in pure or simple mixtures. sielc.com |

| Fluorescence Spectrophotometry | Detection Limit | pM to nM range | Quantification in complex biological samples. acs.orgacs.org |

| Fluorescence Spectrophotometry | Assay Principle | Enzyme-coupled reactions or aptamer-based displacement assays. thno.orgrsc.org | Highly sensitive and selective detection. |

Circular Dichroism and Intrinsic Tryptophan Fluorescence in Protein Studies

To understand the biological role of this compound, it is crucial to study its interactions with target proteins. Circular dichroism and intrinsic tryptophan fluorescence are powerful biophysical techniques used to monitor these binding events and the resulting conformational changes in proteins. gavinpublishers.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is widely used to assess the secondary and tertiary structure of proteins. nih.govspringernature.com When this compound binds to a protein, it can induce conformational changes. These changes are reflected in the protein's CD spectrum, particularly in the far-UV region (190-250 nm), which is sensitive to alterations in α-helix, β-sheet, and random coil content. jove.com By titrating the protein with the ligand and monitoring the change in the CD signal, one can characterize the binding event and its effect on the protein's structure. researchgate.net

Intrinsic Tryptophan Fluorescence : Many proteins contain the amino acid tryptophan, which is naturally fluorescent. The emission properties of tryptophan are highly sensitive to its local environment. nih.gov When this compound binds to a protein near a tryptophan residue, it can alter the residue's environment (e.g., by increasing hydrophobicity or by direct interaction), leading to quenching (a decrease) of the fluorescence intensity or a shift in the emission maximum wavelength. researchgate.netacs.org This phenomenon, known as fluorescence quenching, can be used to monitor the binding interaction and determine binding affinities (Kd). nih.govoup.com

Table 3: Spectroscopic Techniques for Protein-Ligand Interaction Studies

| Technique | Principle | Measured Parameter | Inferred Information |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral protein structures. researchgate.net | Change in Molar Ellipticity (deg·cm²·dmol⁻¹) | Alterations in protein secondary/tertiary structure upon ligand binding. nih.govspringernature.com |

| Intrinsic Tryptophan Fluorescence | Change in the fluorescence of a protein's tryptophan residues upon ligand binding. nih.gov | Fluorescence Intensity, Emission Maximum Wavelength | Ligand binding, protein conformational changes, binding affinity (Kd). researchgate.netacs.org |

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive, rapid, and often low-cost alternative for the detection of this compound.

Electrochemical (Bio)sensors

Electrochemical biosensors combine a biological recognition element (like an aptamer or enzyme) with an electrochemical transducer. myu-group.co.jp For the detection of this compound, an aptamer-based sensor is a common strategy. In a typical design, a gold electrode is modified with an aptamer specific to adenosine. nih.gov In the absence of the target, the aptamer maintains a certain conformation. When this compound is introduced, it binds to the aptamer, causing a structural change (structure-switching). acs.org This change can be detected as a shift in current, potential, or impedance. The use of nanomaterials, such as gold nanoparticles (AuNPs), can significantly amplify the signal, leading to extremely low detection limits. gavinpublishers.comacs.org

Table 4: Performance of Electrochemical Aptasensors for Adenosine Analogs

| Sensor Platform | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

| Aptamer/AuNPs on Gold Electrode | Structure-switching aptamer releases reporter probes | Not Specified | 1.8 x 10⁻¹⁰ M | nih.govacs.org |

| Conducting Copolymer on ITO Glass | Aptamer binding alters polymer electroactivity | 9.6 nM - 600 µM | 2.33 nM | acs.org |

| Azophloxine-Graphene/AuNPs Composite | Aptamer binding modulates electrochemical probe signal | 1.0 fM - 1.0 pM | 0.33 fM | gavinpublishers.com |

| ADP-dependent Kinase on Carbon Electrode | Enzyme-coupled reaction generates electrochemical signal | 2 µM - 50 µM | 1.9 µM | myu-group.co.jp |

Polarographic Analysis of Derivatives

Polarography is an electrochemical technique that measures the current resulting from the reduction or oxidation of a substance at a dropping mercury electrode (DME) as the applied potential is varied. oup.comumich.edu Purine derivatives, including adenosine, are electrochemically active and can be reduced at the DME. oup.com The reduction typically involves the protonated form of the purine ring. umich.edu The half-wave potential (E₁/₂) is a characteristic feature for a given compound under specific conditions (e.g., pH of the supporting electrolyte). Studies on purine derivatives show that they yield polarographic waves, and an amino group at the 6-position, as in adenosine, is associated with a reduction wave. oup.com This method could be applied to analyze this compound or its derivatives, providing both qualitative and quantitative information.

Table 5: Half-Wave Potentials for Purine Derivatives in 0.1 M Perchloric Acid

| Compound | Half-Wave Potential (E₁/₂) vs. Mercury Pool Anode | Notes | Reference |

| 6-Aminopurine (Adenine) | -0.96 V, -1.16 V | Two reduction waves are observed. | oup.com |

| 2,6-Diaminopurine | -1.13 V | Single reduction wave. | oup.com |

| 6-Acetylaminopurine | -0.97 V, -1.22 V | Two reduction waves, with the second being more pH-sensitive. | oup.com |

Emerging Analytical Technologies

The analysis of nucleotides continues to benefit from rapid technological advancements, leading to methods with enhanced sensitivity, specificity, and throughput. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly techniques like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap MS, has become a cornerstone for nucleotide analysis. nih.govumich.edu ESI-MS allows for the gentle ionization of molecules like this compound, providing highly accurate mass measurements for unambiguous molecular formula confirmation. atdbio.com Tandem mass spectrometry (MS/MS) further enables detailed structural characterization by analyzing fragmentation patterns. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry is a powerful platform for the quantification of nucleotides in complex biological samples. nih.govthermoscientific.com While UV detection is common, MS detection offers superior selectivity and sensitivity, overcoming issues of co-eluting compounds. thermoscientific.com This is crucial for distinguishing this compound from other structurally similar metabolites.

Capillary Electrophoresis (CE) : CE is another high-efficiency separation technique well-suited for analyzing highly polar, charged molecules like nucleotides. nih.govtandfonline.com Recently, CE-based hybridization assays using fluorescently labeled peptide nucleic acid (PNA) probes have been developed for the highly specific analysis of nucleic acids and could be adapted for related compounds, offering quantification in the picomolar range. chromatographyonline.com

These emerging technologies are pushing the boundaries of analytical chemistry, enabling more profound insights into the metabolism and function of this compound. nih.gov

Biosensors and Lab-on-a-Chip Devices

The integration of biosensing technology with microfluidics, often termed lab-on-a-chip (LoC), presents a revolutionary approach for the analysis of this compound. These miniaturized platforms offer significant advantages, including reduced consumption of samples and reagents, faster analysis times, high-throughput capabilities, and portability for on-site measurements. nih.govresearchgate.net

A key component of a biosensor is the biological recognition element, which provides selectivity for the target analyte. nih.gov For this compound, synthetic DNA or RNA sequences known as aptamers can be engineered to bind with high affinity and specificity. When these aptamers are integrated as the biosensing element on a microfluidic chip, they form the basis of a highly selective "aptasensor." nih.gov

The detection principle in such a device can vary. Electrochemical biosensors, for instance, can measure changes in electrical properties (like impedance or current) that occur when this compound binds to the immobilized aptamers on an electrode surface. nih.gov Optical detection methods could also be employed, where binding events are translated into a measurable change in light intensity, wavelength, or refractive index. The development of LoC systems for this compound would enable real-time, sensitive, and automated analysis, which is particularly advantageous for high-throughput screening and point-of-care diagnostics. nih.govresearchgate.net

Table 1: Features of Potential Lab-on-a-Chip (LoC) Systems for this compound Analysis

| Feature | Description | Potential Advantage for this compound Research |

| Microfluidics | Precise manipulation of picoliter to nanoliter fluid volumes in micro-channels. researchgate.net | Reduces the amount of rare or precious sample required; lowers reagent costs. |

| Aptamer-Based Recognition | Use of synthetic nucleic acid ligands (aptamers) that bind specifically to this compound. | High selectivity and affinity for the target analyte, minimizing interference from structurally similar molecules. |

| Electrochemical Transduction | Conversion of the aptamer-analyte binding event into a measurable electrical signal. nih.gov | High sensitivity, potential for miniaturization, and compatibility with low-cost, portable reader devices. frontiersin.org |

| Automation & Integration | A single chip can integrate multiple laboratory functions like sample preparation, mixing, reaction, and detection. researchgate.net | Reduces manual labor, minimizes human error, and increases sample throughput. |

| Portability | The small footprint allows for the development of handheld devices. researchgate.netfrontiersin.org | Enables on-site or field analysis, moving beyond the traditional laboratory setting. |

Nanotechnology-Based Extraction and Binding Techniques

Nanotechnology offers transformative tools for the sample preparation phase of this compound analysis, particularly for its extraction and pre-concentration from complex matrices. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, can be leveraged to create highly efficient extraction and binding techniques. nih.gov

Other nanomaterials, such as carbon nanotubes or dendrimers, can also be engineered for selective binding. nih.govresearchgate.net Dendrimers, which are highly branched polymers, allow for the attachment of multiple targeting molecules, leading to a stronger collective binding interaction known as multivalent binding. nih.gov These nanotechnology-based approaches not only improve the efficiency of extraction but also minimize the matrix effects that can plague sensitive analytical instruments.

Particle-Induced Gamma-ray Emission (PIGE)

Particle-Induced Gamma-ray Emission (PIGE) is a powerful, non-destructive nuclear analysis technique that can be used for the elemental quantification of a sample. iaea.org The technique involves bombarding a target with a high-energy ion beam, typically protons. ansto.gov.au When an incident particle has sufficient energy to overcome the Coulomb barrier of a target nucleus, a nuclear reaction can occur, exciting the nucleus to a higher energy state. The nucleus then de-excites by emitting gamma rays with energies that are characteristic of that specific isotope, acting as an elemental "fingerprint". ictp.it

While PIGE is most commonly applied to the detection of light elements such as lithium, fluorine, sodium, and aluminum, its principles can be extended to other elements, including the phosphorus atom within this compound. ansto.gov.au By selecting an appropriate proton beam energy to induce a specific nuclear reaction, such as ³¹P(p,γ)³²S or ³¹P(p,p'γ)³¹P, the emitted gamma rays can be detected and their yield used to quantify the amount of phosphorus present.

This method offers the potential for highly sensitive and accurate quantification of this compound without the need for extensive chemical manipulation, and it is not susceptible to matrix effects in the same way as mass spectrometry or chromatography. ictp.it PIGE can also be used for imaging, providing spatial distribution maps of the compound within a sample, such as a biological tissue slice. nih.gov

Table 2: Conceptual PIGE Analysis for this compound

| Parameter | Description | Relevance to this compound |

| Incident Particle | High-energy protons (H⁺) | Used to bombard the sample and induce nuclear reactions. nih.gov |

| Target Nucleus | Phosphorus-31 (³¹P) | The stable isotope of phosphorus present in the phosphonate group of the molecule. |

| Nuclear Reaction | e.g., ³¹P(p,γ)³²S | The specific reaction that produces characteristic gamma rays upon proton bombardment. |

| Emitted Radiation | Characteristic Gamma Rays | Their energy identifies the presence of phosphorus, and their intensity is proportional to its concentration. ansto.gov.au |

| Detector | High-purity Germanium (HPGe) Detector | Used for the high-resolution detection of the emitted gamma rays. ansto.gov.au |

| Key Advantage | Elemental Specificity | Directly quantifies the phosphorus content, offering a proxy for the concentration of the molecule itself. |

Analytical Method Validation and Quality Assurance

To ensure that data generated from the analysis of this compound is reliable, accurate, and reproducible, a rigorous process of method validation and ongoing quality assurance is essential. This involves systematically evaluating the analytical procedure and implementing controls to monitor its performance.

Standard Addition Method and Matrix Effects

The analysis of this compound in complex samples like biological fluids or environmental extracts is often complicated by the "matrix effect." This phenomenon occurs when other components in the sample matrix interfere with the instrument's response to the analyte, leading to either suppression or enhancement of the signal and, consequently, an inaccurate concentration measurement. wikipedia.orgalpha-measure.com

The standard addition method is a powerful technique used to compensate for such matrix effects. rsc.org Instead of relying on a calibration curve prepared in a clean solvent, this method involves adding known quantities (spikes) of a this compound standard directly to aliquots of the unknown sample. alpha-measure.com The instrument response is measured for the unspiked sample and for each of the spiked samples. A calibration plot is then constructed where the y-axis is the instrument response and the x-axis is the concentration of the added standard. The absolute value of the x-intercept of this graph reveals the original concentration of this compound in the sample. eurl-pesticides.eu This approach is effective because the analyte and the added standard are both subjected to the same matrix effects, thereby correcting for proportional (rotational) interferences. rsc.org

Recovery Assessment using Surrogates and Spiked Samples

Assessing the recovery of an analytical method is crucial for determining its accuracy and efficiency. This is typically evaluated using surrogate compounds and spiked samples. usgs.gov

Surrogates: A surrogate is a compound that is chemically similar to this compound but not expected to be naturally present in the samples being analyzed. A known amount of the surrogate is added to every sample, blank, and standard before any sample preparation or extraction steps. The percentage of the surrogate recovered at the end of the analysis provides a measure of the method's performance for that individual sample. Low recovery might indicate a loss of analyte during extraction or signal suppression due to matrix effects, while high recovery could suggest sample pre-concentration or signal enhancement. usgs.gov An acceptable recovery range, often set between 70% and 130%, is typically established during method validation. usgs.gov

Spiked Samples (Matrix Spikes): To determine the method's accuracy in a specific matrix, a matrix spike is prepared. This involves adding a known concentration of this compound to a separate aliquot of a sample. This "spiked" sample is then processed and analyzed alongside the original, unspiked sample. The percent recovery of the added analyte is calculated, which helps to quantify the bias introduced by the sample matrix. epa.gov

Table 3: Hypothetical Recovery Data for this compound Analysis

| Quality Control Sample | Analyte/Surrogate | Concentration Added (ng/mL) | Concentration Measured (ng/mL) | % Recovery | Acceptance Criteria |

| Matrix Spike | This compound | 50.0 | 44.5 | 89% | 70-130% |

| Surrogate | Isotope-labeled 3'-O-PA | 25.0 | 26.5 | 106% | 70-130% |

Controls for Contamination in Laboratory and Field Settings

Preventing inadvertent contamination is paramount in trace-level analysis of this compound. Contamination can be introduced at any stage, from sample collection in the field to final analysis in the laboratory. researchgate.net Rigorous controls are necessary to monitor and minimize these risks.

Laboratory Controls: